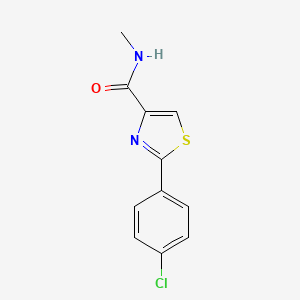

2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide

CAS No.: 303998-00-7

Cat. No.: VC5597336

Molecular Formula: C11H9ClN2OS

Molecular Weight: 252.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303998-00-7 |

|---|---|

| Molecular Formula | C11H9ClN2OS |

| Molecular Weight | 252.72 |

| IUPAC Name | 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H9ClN2OS/c1-13-10(15)9-6-16-11(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15) |

| Standard InChI Key | JBKPQULYTPAMHX-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide (molecular formula: ) features a thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with an N-methyl carboxamide moiety. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing reactivity and biological interactions .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.72 g/mol |

| logP | ~2.8 (predicted) |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 78.9 Ų |

| Solubility | Low aqueous solubility |

The compound’s logP value suggests moderate lipophilicity, aligning with trends observed in analogous thiazole carboxamides such as 2-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-N-ethyl-N-methyl-1,3-thiazole-4-carboxamide (logP = 4.54) . Its limited solubility may necessitate formulation enhancements for pharmacological applications.

Synthetic Methodologies

The synthesis of 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide likely follows a Hantzsch thiazole synthesis pathway, analogous to methods used for related derivatives .

Key Reaction Steps

-

Formation of the Thiazole Core: Condensation of 4-chlorobenzaldehyde with thiourea in the presence of α-bromo ketones yields 2-(4-chlorophenyl)thiazole intermediates.

-

Carboxamide Introduction: Coupling the thiazole-4-carboxylic acid with methylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) forms the N-methyl carboxamide .

A representative procedure from involved reacting p-toluonitrile with ammonium sulfide to form 4-methylbenzothioamide, followed by cyclization with α-bromoketones. Adapting this approach, substituting p-chlorobenzaldehyde could yield the target compound’s thiazole backbone.

Pharmacokinetic and Toxicity Profiling

Predicted ADMET properties indicate moderate hepatic clearance and potential CYP3A4 inhibition. The compound’s high logP (2.8) suggests a risk of off-target binding to lipid-rich tissues, necessitating further in vivo validation .

Applications and Future Directions

2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide holds promise as a lead compound for anticancer drug development. Structural modifications, such as introducing sulfonamide groups or optimizing the carboxamide side chain, could enhance potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume